![molecular formula C5H8N6 B12313656 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C5H8N6 and a molecular weight of 152.2 g/mol. This compound is used in various scientific experiments and has diverse biochemical applications.
Vorbereitungsmethoden
The synthesis of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-1,2,3-triazole with an azidoethylating agent under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Chemischer Reaktionen
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azido group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The azido group in the compound can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-methyl-1H-1,2,3-triazole: Lacks the azidoethyl group, making it less reactive in click chemistry reactions.
5-azido-1-methyl-1H-1,2,3-triazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-ethyl-1H-1,2,3-triazole: Contains an ethyl group instead of an azidoethyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its azidoethyl group, which imparts specific reactivity and makes it particularly useful in click chemistry and bioconjugation applications.
Eigenschaften
Molekularformel |
C5H8N6 |
|---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
5-[(1R)-1-azidoethyl]-1-methyltriazole |
InChI |
InChI=1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
UMOZTRVYKAXTHN-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=CN=NN1C)N=[N+]=[N-] |
Kanonische SMILES |
CC(C1=CN=NN1C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



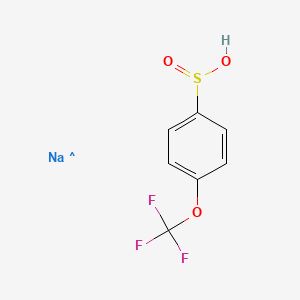
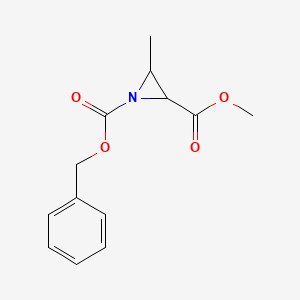
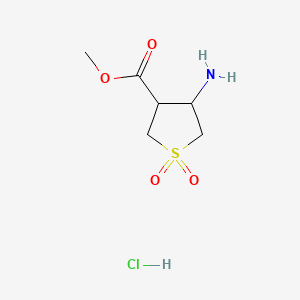
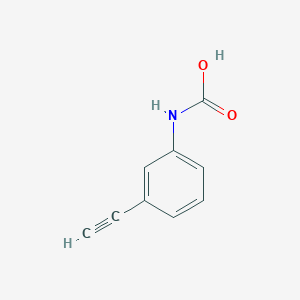
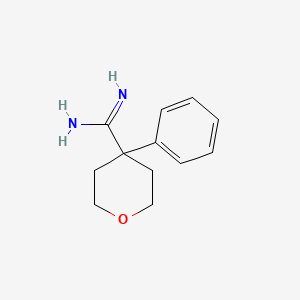
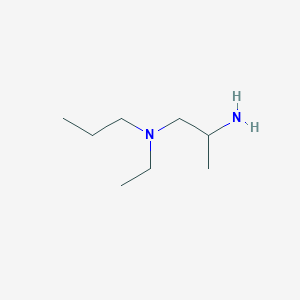
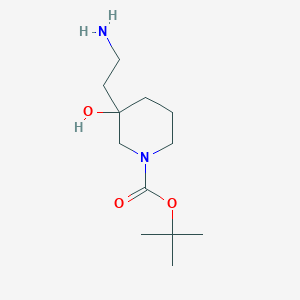
![3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
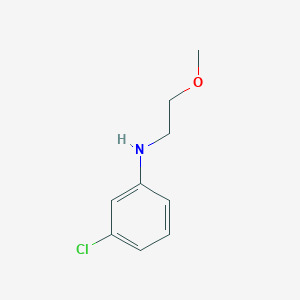
amine](/img/structure/B12313645.png)
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)

